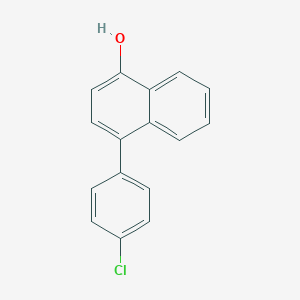![molecular formula C14H17N3O B14128479 (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol CAS No. 165894-26-8](/img/structure/B14128479.png)
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroimidazo[1,5-a]pyrazine ring system The presence of a methanol group further adds to its chemical diversity
準備方法
The synthesis of (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methanol Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and continuous flow reactors to enhance efficiency.
化学反応の分析
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, alkylating agents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol can be compared with other similar compounds, such as:
Imiquimod Related Compound D: This compound shares a similar imidazo[1,5-a]pyrazine core but differs in its functional groups and biological activity.
4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one: Another compound with a complex ring structure, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
特性
CAS番号 |
165894-26-8 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
(7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-3-yl)methanol |
InChI |
InChI=1S/C14H17N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,18H,6-7,9-11H2 |
InChIキー |
XIOXGCHNPWNASO-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CN=C2CO)CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


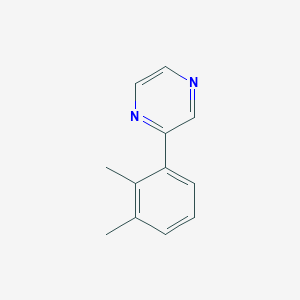
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
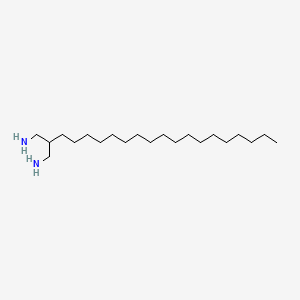
![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)

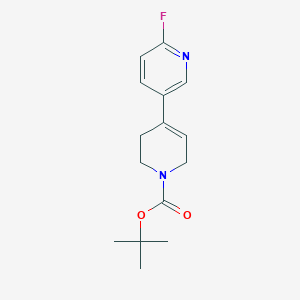
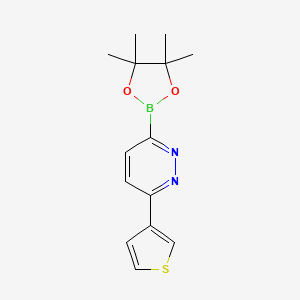
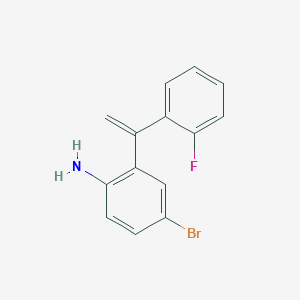
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
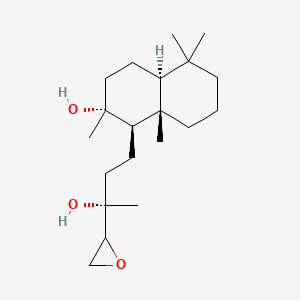
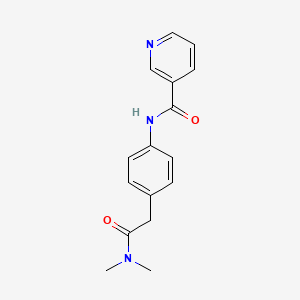
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)
